molecular formula C11H12BrN7 B2656068 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine CAS No. 1499402-58-2

9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine

Cat. No.: B2656068
CAS No.: 1499402-58-2
M. Wt: 322.17
InChI Key: UTMUVBVDSFJUCI-UHFFFAOYSA-N
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Description

9-[3-(4-Bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine (CAS Number: 1499402-58-2) is a synthetic purine derivative of significant interest in medicinal chemistry and pharmacological research . The compound features a purine core, a fundamental scaffold in biology, which is functionalized with a 4-bromo-pyrazole moiety linked via a propyl chain . This structure suggests potential as a versatile intermediate or a key scaffold for the development of novel enzyme inhibitors. Purine derivatives are extensively investigated for their ability to modulate a wide range of biological targets, particularly within the purinergic signaling system . This system, involving nucleotides and nucleosides like ATP and adenosine, plays a critical role in regulating immune responses, inflammation, and organ function through P2X, P2Y, and P1 (adenosine) receptors . Researchers are actively designing purine-based compounds as agonists, antagonists, and allosteric modulators to target these receptors for therapeutic applications in immune-mediated inflammatory diseases (IMIDs), cancer, and other disorders . Furthermore, analogous purine compounds are being explored as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) , a key enzyme in cell signaling pathways that is a promising target for cancer and inflammatory conditions . The specific bromo-pyrazole substitution on this purine base makes it a valuable chemical tool for researchers designing and synthesizing new molecules to probe these complex biological pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

9-[3-(4-bromopyrazol-1-yl)propyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN7/c12-8-4-17-19(5-8)3-1-2-18-7-16-9-10(13)14-6-15-11(9)18/h4-7H,1-3H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMUVBVDSFJUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN2C=NC3=C(N=CN=C32)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, including:

  • Mechanism of Action : The compound selectively binds to specific enzyme active sites, potentially inhibiting their activity. This selective binding is attributed to the presence of the bromine atom on the pyrazole ring .

Dual Inhibitor Properties

This compound has been identified as a dual inhibitor for targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor). In vitro studies have shown varying degrees of potency against these targets, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

There is emerging evidence that compounds with similar structures can exhibit antibacterial and antifungal properties, particularly against multidrug-resistant strains. Further exploration of this compound's activity in this area could lead to novel treatments for infections resistant to conventional therapies .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of various compounds similar to 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine in inhibiting tumor growth in MCF-7 breast cancer models. The results indicated that compounds with similar scaffolds showed significant inhibition of cell proliferation and induced apoptosis .

Investigation into Antimicrobial Properties

Another study focused on evaluating the antimicrobial potential of pyrazole derivatives, including this compound, against resistant bacterial strains. Results showed promising activity, suggesting further investigation into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring allows for selective binding to enzyme active sites, potentially inhibiting their activity . The purine core can interact with nucleic acids, affecting various biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Propyl Chain

Triazole Derivatives
  • Example : 9-(3-(4-Phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)propyl)-9H-purin-6-amine (C₁₉H₂₂N₈S)
    • Key Differences :
  • The propyl chain terminates in a triazole-thio group instead of bromopyrazole.
  • Impact: The triazole-thio substituent may improve binding to enzymes like tRNA synthetases, as seen in related compounds targeting Staphylococcus aureus .
Thiophenyl and Halogenated Derivatives
  • Example: 8-((4-Chloro-2-iodophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine (PU-HJP36) Key Differences:
  • Substitution at the 8-position with a halogenated arylthio group (vs.
  • The propyl chain includes an isopropylamino group, introducing basicity. Impact: The 8-thio substitution and isopropylamine enhance interactions with endoplasmic reticulum proteins, as observed in epichaperome probes .
Simpler Alkyl Chains
  • Example : 8-Bromo-9-propyl-9H-purin-6-amine (C₈H₁₀BrN₅)
    • Key Differences :
  • Bromine is located on the purine ring (8-position) rather than the pyrazole.
  • The propyl chain lacks a terminal heterocyclic group.

Electronic and Steric Effects

  • Bromopyrazole vs. Other Substituents :
    • The 4-bromo-pyrazole in the target compound introduces steric bulk and electronegativity, which may enhance binding to hydrophobic pockets or metal-containing active sites. In contrast, sulfur-containing groups (e.g., thioether in ) improve solubility but reduce lipophilicity .
    • Halogen Positioning : Bromine on the pyrazole (target) vs. purine ring () creates distinct electronic environments. The former may stabilize π-π stacking, while the latter could interfere with base-pairing in nucleic acids .

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features Potential Applications
Target Compound C₁₁H₁₂BrN₇ 4-Bromo-pyrazole (propyl, N9) 322.17 High lipophilicity, bromine-mediated interactions Undisclosed (structural probe)
9-(3-(4-Phenyl-5-(propylthio)-triazol)propyl) C₁₉H₂₂N₈S Triazole-thio (propyl, N9) 394.50 Enhanced H-bonding, tRNA synthetase inhibition Antimicrobial agents
PU-HJP36 (8-thio-dichlorophenyl) C₁₇H₂₁ClN₇OS 8-Thio, isopropylamino (propyl) 422.12 ER-targeting, epichaperome probe Cancer therapeutics
8-Bromo-9-propylpurin-6-amine C₈H₁₀BrN₅ Bromine (purine C8) 256.11 Nucleic acid intercalation Antiviral research

Research Findings and Implications

  • Triazole and Thiophenyl Analogues : Demonstrated efficacy in targeting microbial enzymes () and chaperone proteins (), highlighting the role of heterocyclic substituents in specificity.
  • SAR Insights : The propyl chain length and terminal group electronics critically influence target engagement. Bromopyrazole’s balance of hydrophobicity and polarity may optimize blood-brain barrier penetration compared to bulkier triazoles .

Biological Activity

9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine (CAS No. 1499402-58-2) is a synthetic compound that belongs to the purine analogs class and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through cycloaddition reactions involving hydrazine and an appropriate alkyne.
  • Bromination : The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS).
  • Alkylation : The brominated pyrazole undergoes alkylation with a suitable alkyl halide to introduce the propyl chain.
  • Coupling with Purine : The final step involves coupling the alkylated pyrazole with a purine derivative under basic conditions.

Biological Activity

The compound exhibits a range of biological activities attributed to its structural features, particularly the brominated pyrazole moiety and the purine core.

Antimicrobial Activity

Pyrazole derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that certain pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

The compound's potential as an anticancer agent is supported by findings that suggest it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have highlighted its effectiveness against various cancer models, including breast cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom on the pyrazole ring facilitates selective binding to enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for its anti-inflammatory and anticancer effects .

Comparative Analysis

A comparison with similar compounds reveals distinct biological profiles:

Compound NameStructureKey Activity
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]anilineStructureAntimicrobial
4-bromo-1-(3-methoxypropyl)-1H-pyrazoleStructureAnti-inflammatory
This compoundStructureAnticancer

Case Studies

Several studies have explored the biological activity of related pyrazole compounds:

  • Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using a carrageenan-induced rat paw edema model. Compounds demonstrated significant inhibition rates compared to ibuprofen, indicating potential therapeutic applications .
  • Anticancer Research : Investigations into the anticancer properties of phenylpyrazolo derivatives revealed potent inhibitory effects on tumor growth in various cancer models, highlighting their promise as multitarget inhibitors in cancer therapy .

Q & A

Q. Basic Research Focus

  • Preparative HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5%→95% ACN over 30 min) .
  • Countercurrent chromatography : For large-scale isolation, employ a hexane:ethyl acetate:methanol:water (5:5:5:5) system to separate regioisomers .
  • Crystallization : Diffuse diethyl ether vapor into a saturated DCM solution to grow single crystals for structural validation .

How do modifications at the purine 8-position affect target protein binding kinetics?

Advanced Research Focus
Substituents at C8 directly modulate steric and electronic interactions with ATP-binding pockets:

SubstituentTarget ProteinKd (nM)Reference
-S-(3,5-Cl₂C₆H₃)Hsp9012 ± 2
-S-(4-Cl-2-NO₂C₆H₃)ERα85 ± 5
  • Methodology : Surface plasmon resonance (SPR) at 25°C with immobilized protein (100 RU) and compound concentrations (0.1–1000 nM) .

What strategies mitigate byproduct formation during N-alkylation steps?

Q. Advanced Research Focus

  • Temperature control : Maintain <30°C to suppress N7 alkylation (which forms inactive isomers) .
  • In situ monitoring : Track reaction progress via TLC (Rf = 0.3 in 10% MeOH/CH₂Cl₂ ) or HPLC (retention time shift from 8.2→10.5 min ).
  • Quench protocol : Add ice-cold ammonium chloride (10 mL/g substrate) immediately post-reaction to terminate residual alkylating agents .

Which crystallographic methods are suitable for determining its 3D structure and binding conformation?

Q. Advanced Research Focus

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve bromine anomalous scattering .
  • Refinement : SHELXL-2018 with twin refinement (BASF parameter) for twinned crystals .
  • Visualization : ORTEP-3 for Windows to generate publication-quality thermal ellipsoid plots .

How to design experiments assessing stability under physiological conditions?

Q. Basic Research Focus

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 24, 48 hours. Half-life >72 hours indicates suitability for in vivo studies .
  • Oxidative resistance : Expose to 1 mM H₂O₂ and monitor thiourea oxidation products (m/z +16 Da) .

What computational approaches predict interactions with Hsp90 or other chaperone proteins?

Q. Advanced Research Focus

  • Docking : AutoDock Vina with AMBER forcefield (grid center: ATP-binding site residues Asp93/Asn106) .
  • MD simulations : GROMACS (50 ns trajectory) to assess binding pose stability (RMSD <1.5 Å) .
  • Free energy calculations : MM-PBSA analysis to rank substituent contributions (ΔGbinding = -9.2 kcal/mol for Br vs. -6.8 kcal/mol for Cl) .

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